molecular formula C16H20O10 B14098136 (2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

(2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

Cat. No.: B14098136
M. Wt: 372.32 g/mol
InChI Key: KYERCTIKYSSKPA-SSZWKKLZSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dihydro Ferulic Acid 4-O-beta-D-Glucuronide typically involves the enzymatic or chemical glucuronidation of dihydro ferulic acid. This process can be carried out using glucuronosyltransferase enzymes or chemical reagents such as uridine diphosphate glucuronic acid (UDPGA) in the presence of suitable catalysts .

Industrial Production Methods

Industrial production of Dihydro Ferulic Acid 4-O-beta-D-Glucuronide may involve large-scale fermentation processes using genetically engineered microorganisms that express the necessary enzymes for glucuronidation. Alternatively, chemical synthesis methods can be scaled up to produce the compound in bulk .

Chemical Reactions Analysis

Types of Reactions

Dihydro Ferulic Acid 4-O-beta-D-Glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction may regenerate dihydro ferulic acid .

Mechanism of Action

Dihydro Ferulic Acid 4-O-beta-D-Glucuronide exerts its effects by interacting with specific molecular targets within cells. It functions as a regulator of enzymatic activity, influencing the activity of key proteins involved in cellular signaling pathways. By binding to specific receptors, it alters the conformation and activity of target proteins, affecting gene expression and cellular functions. Additionally, it may participate in the regulation of oxidative stress and inflammatory responses by inhibiting certain enzymes and modulating intracellular signaling cascades .

Comparison with Similar Compounds

Properties

Molecular Formula

C16H20O10

Molecular Weight

372.32 g/mol

IUPAC Name

(2R,3R,4R,5S,6R)-6-[4-(2-carboxyethyl)-2-methoxyphenoxy]-3,4,5-trihydroxyoxane-2-carboxylic acid

InChI

InChI=1S/C16H20O10/c1-24-9-6-7(3-5-10(17)18)2-4-8(9)25-16-13(21)11(19)12(20)14(26-16)15(22)23/h2,4,6,11-14,16,19-21H,3,5H2,1H3,(H,17,18)(H,22,23)/t11-,12-,13+,14-,16+/m1/s1

InChI Key

KYERCTIKYSSKPA-SSZWKKLZSA-N

Isomeric SMILES

COC1=C(C=CC(=C1)CCC(=O)O)O[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)C(=O)O)O)O)O

Canonical SMILES

COC1=C(C=CC(=C1)CCC(=O)O)OC2C(C(C(C(O2)C(=O)O)O)O)O

Origin of Product

United States

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